2-Octylfuran

Description

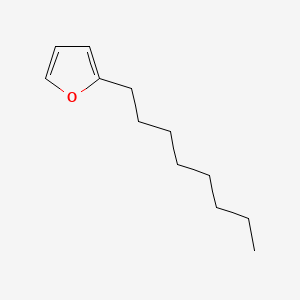

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-octylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADIRWIUSSENFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194613 | |

| Record name | 2-Octylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Octylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4179-38-8 | |

| Record name | 2-Octylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Octylfuran

Derivatization Strategies for 2-Octylfuran and Related Furanoids

Oxidation Reactions of the Furan (B31954) Ring System

The furan ring system is susceptible to oxidation, which can lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation reactions of this compound itself are not extensively detailed in the provided search results, general knowledge of furan chemistry indicates that the furan ring can undergo oxidation. For instance, furan derivatives can react with singlet oxygen to form unsaturated esters or decompose via the ring opening of furan endoperoxides researchgate.net. At higher concentrations, low relative molecular mass alkyl furans can undergo ring oxidation to yield reactive 2-ene-1,4-dicarbonyl intermediates, which can react with proteins and DNA nih.gov. These intermediates are known to be potent hepatotoxins nih.gov. The specific outcomes of oxidizing the this compound ring would likely involve the formation of oxidized furan derivatives or ring-opened products, influenced by the presence of the octyl substituent.

Nucleophilic Additions to Furanone Structures

The provided search results mention nucleophilic addition reactions in the context of furanone structures, specifically in relation to 3(2H)-Furanone, 5-methyl-2-octyl- evitachem.com. This compound, which features an octyl group attached to a furanone core, participates in typical furanone reactions. The carbonyl group within the furanone structure is susceptible to nucleophilic attack by various nucleophiles evitachem.com. While this section focuses on furanones, it's relevant to note that furan derivatives can be precursors to furanone structures. For example, the synthesis of 3(2H)-Furanone, 5-methyl-2-octyl- can involve aldol (B89426) condensation reactions followed by ozonolysis and reduction, and then refluxing under acidic conditions evitachem.com. The reactivity of furanones, including those with alkyl substituents like the octyl group, is influenced by the presence of both the alkyl chain and the carbonyl group, allowing for diverse synthetic pathways evitachem.com.

Diels-Alder Reactions and Furan Moiety Functionalization

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for forming six-membered rings wikipedia.org. While direct Diels-Alder reactions involving this compound as the diene are not explicitly detailed, the general reactivity of furans in such cycloadditions is well-established wikipedia.orgresearchgate.net. Furans can react with dienophiles to form bicyclic adducts. The furan moiety's participation in Diels-Alder reactions allows for functionalization and the construction of complex molecular architectures wikipedia.org. For instance, research has explored Diels-Alder reactions of furfural (B47365) derivatives with maleimides in aqueous media, highlighting the versatility of furan-based cycloadditions for creating novel adducts from renewable resources rsc.org. Studies also investigate Diels-Alder reactions with substituted furans, such as 2-methylfuran (B129897), with various dienophiles, examining the influence of substituents on reactivity and regioselectivity researchgate.net. The furan ring's electron-rich nature typically facilitates these reactions, although electron-poor furans can also participate under specific conditions rsc.org.

Industrial Synthesis Considerations for Specialty Chemical Applications

This compound is synthesized industrially through the reaction of furan with an octyl halide or an octyl alcohol, often employing a suitable catalyst ontosight.ai. Its properties, including its aromatic nature and relatively high boiling point (around 220-230°C), make it a compound of interest for specialty chemical applications ontosight.ai. It serves as a chemical intermediate for the synthesis of various compounds, including pharmaceuticals and agrochemicals lookchem.com. Furthermore, its potential applications extend to the development of new materials and as a solvent in specific chemical processes ontosight.ai.

The industrial synthesis requires consideration of factors such as yield, purity, cost-effectiveness, and environmental impact. While specific industrial processes for this compound are not detailed, general synthesis methods for alkylfurans involve electrophilic substitution reactions or coupling reactions. For example, poly(3-octylfuran) has been synthesized using nickel or palladium catalysis, indicating the utility of transition metal catalysis in furan chemistry researchgate.net. The compound's physical properties, such as a density of approximately 0.88 g/cm³ at 20°C, a boiling point of 220-230°C, and a flash point of about 90°C, are important for handling and process design ontosight.ai.

Compound List:

this compound

Furan

3(2H)-Furanone, 5-methyl-2-octyl-

Furfural

Maleimide

2-methylfuran

Hexafluoro-2-butyne

3-bromo-1-phenylprop-2-ynone

n-Octyl 2-furancarboxylate

Dihydro-3-octylfuran-2,5-dione

Furan-2,5-dione (Maleic anhydride)

Methyl 4-(hydroxymethyl)-2-octylfuran-3-carboxylate

Poly(3-octylfuran)

Occurrence and Formation Mechanisms of 2 Octylfuran in Diverse Matrices

Formation as a Volatile Compound in Food Systems

Detection in Thermally Processed Foodstuffs

2-Octylfuran has been detected in several types of thermally processed foods, indicating its formation during heating.

Presence in Hazelnut Oils

Studies on hazelnut oils have revealed the presence of this compound, particularly in refined samples. While virgin hazelnut oils did not show detectable levels of this compound, refined oils from four different brands contained this compound dgfett.de. The refining process, which typically involves treatments to improve oil quality, can alter the volatile compound profile, leading to the detection of compounds like this compound in some refined samples dergipark.org.tr. This suggests that either precursors are modified or formed during refining, or it is a residual compound from processing.

Occurrence in Olive Oils

In olive oils, the presence of this compound has been noted, though its occurrence can vary geographically. One study found this compound in olive oil samples, but it was not detected in oils from the Aegean and Marmara regions tandfonline.com. Furans, in general, are known to be formed from unsaturated fatty acids, often associated with lipid oxidation tandfonline.com.

Formation in Chicken Products

This compound has been detected in chicken products, particularly in the context of thermal processing. It is generated through Maillard reactions (MR), which are significant pathways for volatile compound formation in cooked meats researchgate.netresearchgate.net. The presence of this compound in chicken products contributes to their characteristic flavor, often described as caramel-like or nutty researchgate.net. Research into chicken fat during thermal processing also indicated the potential formation of this compound, with specific mention of its presence in unsaturated fat fractions after heating rsc.org.

Mechanisms of Formation during Food Processing

The formation of this compound in food systems is primarily attributed to two major reaction pathways: lipid oxidation and the Maillard reaction.

Lipid Oxidation : Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation during thermal processing. This process can lead to the formation of various degradation products, including α,β-unsaturated aldehydes sciopen.comagriculturejournals.czimreblank.chresearchgate.net. Specifically, the oxidation of fatty acids can yield aldehydes such as 2-octenal (B7820987). These α,β-unsaturated aldehydes can then undergo further reactions, including cyclization and dehydration, to form 2-alkylfurans, with this compound potentially arising from precursors like 2-octenal derived from lipid oxidation researchgate.net. The presence of oxygen and elevated temperatures are key factors in this pathway imreblank.ch. Antioxidants, such as tocopherol acetate, have been shown to reduce furan (B31954) formation from lipids agriculturejournals.cz.

Maillard Reaction (MR) : The Maillard reaction, a complex series of reactions between amino acids (or peptides/proteins) and reducing sugars, is a significant source of flavor compounds in thermally processed foods. While the Maillard reaction is primarily associated with the formation of compounds like pyrazines and melanoidins, it also contributes to the generation of furans researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. In model systems and actual food products, the combination of amino acids, sugars, and heat leads to the formation of various intermediates that can cyclize and dehydrate to produce furan derivatives researchgate.netjfda-online.com. The presence of amino acids can catalyze the formation of 2-alkylfurans from lipid oxidation-derived aldehydes, highlighting the interplay between lipid oxidation and Maillard reactions researchgate.net. For instance, in chicken products and fish hydrolysates, the Maillard reaction is explicitly cited as a pathway for this compound formation, contributing caramel (B1170704) and nutty notes mdpi.comresearchgate.net.

The formation of furans, including this compound, is influenced by several factors during food processing, such as temperature, pH, water content, and the specific precursors present sciopen.comnih.govmdpi.com. Higher temperatures generally favor the formation of furans, although moderate temperatures might be optimal for other volatile compounds mdpi.com.

Advanced Analytical Methodologies for 2 Octylfuran Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures containing volatile compounds like 2-Octylfuran. Gas chromatography, in particular, offers the high efficiency required to separate it from other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is the preeminent technique for the analysis of this compound and other volatile alkylfurans. pdx.edunist.gov This powerful combination leverages the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and affinity for the stationary phase within the GC column. As each compound, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for positive identification. hmdb.ca

For instance, the electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 180, corresponding to its molecular weight. oregonstate.edu A prominent base peak is typically observed at m/z 81, resulting from a characteristic cleavage of the alkyl side chain at the beta position relative to the furan (B31954) ring, a common fragmentation pathway for 2-alkylfurans. Other significant fragments can also be observed, aiding in its structural confirmation.

The application of GC-MS extends to the quantitative analysis of this compound in complex matrices such as food, where it can form during heat treatment. thegoodscentscompany.comlibretexts.org By using isotopically labeled internal standards, methods based on isotope dilution mass spectrometry can be developed to ensure accurate and precise quantification, compensating for any analyte loss during sample preparation and injection. pdx.edu

Table 1: Key Mass Fragments for this compound Identification by GC-MS

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 180 | Molecular Ion ([M]⁺) |

| 81 | Base Peak (Resulting from β-cleavage) |

| Data sourced from NIST Mass Spectrometry Data Center. hmdb.ca |

Effective GC-MS analysis of trace-level volatiles like this compound relies on efficient sample preparation to extract and concentrate the analyte from the sample matrix. Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for this purpose. nist.govthegoodscentscompany.com SPME utilizes a fused-silica fiber coated with a polymeric stationary phase. When exposed to the headspace above a sample or directly immersed in a liquid sample, volatile and semi-volatile analytes, including this compound, partition from the matrix onto the fiber coating. pdx.edu

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis. libretexts.org The choice of fiber coating is critical for efficient extraction. For volatile compounds like alkylfurans, coatings such as carbon wide range/polydimethylsiloxane (CWR/PDMS) are often selected.

Recent advancements have led to the development of the SPME Arrow, a more robust system with a larger volume of stationary phase compared to traditional SPME fibers. This design offers higher extraction efficiency, leading to improved sensitivity and better performance, particularly for trace-level analysis of alkylfurans in food and beverage samples. nist.gov Studies comparing static headspace, traditional SPME, and SPME Arrow have shown that the SPME Arrow provides significantly higher analyte responses. nist.gov

Table 2: Comparison of Sample Preparation Techniques for Furan Analysis

| Technique | Principle | Advantages for this compound Analysis |

| Static Headspace (HS) | Analysis of the vapor phase in equilibrium with the sample. | Simple, automated. |

| SPME Fiber | Analyte partitioning onto a coated fiber. | Solvent-free, good sensitivity. |

| SPME Arrow | Enhanced version of SPME with a larger sorbent volume. | High sensitivity, robust, superior analyte response. nist.gov |

The selection of an appropriate GC column is crucial for achieving the desired separation of this compound from other volatile compounds in a sample. The choice depends on the analyte's polarity and volatility. As a moderately non-polar, volatile compound, this compound is well-suited for analysis on a variety of capillary columns.

Column Phase: The stationary phase of the column is the most important factor. A "like dissolves like" principle generally applies. For general-purpose analysis of volatile organic compounds (VOCs) including alkylfurans, a non-polar or mid-polar stationary phase is often the best choice.

Non-polar columns: Phases like 100% dimethylpolysiloxane (e.g., HP-1) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5MS) separate compounds primarily based on their boiling points. thegoodscentscompany.com

Mid-polar columns: Columns designed specifically for VOC analysis, such as those with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., Rxi-624Sil MS), offer a different selectivity that can be advantageous for resolving isomeric or closely eluting compounds. These are often recommended for the analysis of furans and alkylfurans.

Table 3: Recommended GC Column Characteristics for this compound Analysis

| Parameter | Recommendation | Rationale |

| Stationary Phase | Mid-polar (e.g., 6% cyanopropylphenyl phase) or Non-polar (e.g., 5% diphenyl phase) | Provides good selectivity for volatile organic compounds. |

| Column Length | 30 m | Offers a good balance between resolution and analysis time. |

| Internal Diameter | 0.25 mm | Standard ID providing a good compromise between efficiency and sample capacity. |

| Film Thickness | 1.40 - 1.80 µm | Suitable for retaining and resolving volatile analytes. |

High Performance Liquid Chromatography (HPLC) for Furanone Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its application is generally reserved for non-volatile or thermally labile compounds. For a highly volatile compound such as this compound, GC is the overwhelmingly preferred chromatographic method.

However, HPLC is the standard method for the analysis of related, less volatile furan derivatives, often referred to as furanic compounds or furanones, in matrices like transformer oil. Standard methods, such as ASTM D5837, detail the use of HPLC for quantifying compounds like 2-furaldehyde, 2-acetylfuran, and 5-hydroxymethyl-2-furaldehyde. These analyses typically employ a reverse-phase C8 or C18 column with a mobile phase gradient of water and a solvent like acetonitrile (B52724) or methanol, coupled with a UV detector for quantification. While these methods are established for furanones, they are not directly applicable to the analysis of this compound due to its volatility and lack of a strong UV chromophore.

Kovats' Retention Indices for Identification

While a mass spectrum provides strong evidence for the identity of a compound, it is not always conclusive, especially for isomers which can have very similar fragmentation patterns. The Kovats' Retention Index (RI) is a standardized, dimensionless value that helps to confirm compound identity in gas chromatography. It normalizes the retention time of an analyte to the retention times of adjacent n-alkanes.

The retention index of a compound is calculated under specific chromatographic conditions (i.e., a specific column and temperature program). By comparing the experimentally determined RI of an unknown peak to a database of known RI values, confidence in the identification can be significantly increased. For temperature-programmed analyses, the linear retention index is calculated using the formula:

Iₓ = 100n + 100 [ (tₓ - tₙ) / (tₙ₊₁ - tₙ) ]

Where:

Iₓ is the retention index of the compound of interest (this compound).

n is the carbon number of the n-alkane eluting before the compound.

tₓ, tₙ, and tₙ₊₁ are the retention times of the compound, the preceding n-alkane, and the succeeding n-alkane, respectively.

Databases such as the NIST Chemistry WebBook and Cheméo provide curated retention index data. For 2-n-Octylfuran, reported non-polar retention indices are in the range of 1281-1297, while polar retention indices are around 1520-1530, depending on the specific column and conditions used.

Table 4: Reported Retention Indices for 2-n-Octylfuran

| Index Type | Retention Index Value |

| Non-polar (rinpol) | 1281 - 1297 |

| Polar (ripol) | 1519 - 1530 |

| Data sourced from Cheméo, citing the NIST Webbook. |

Spectroscopic Techniques for Structural Elucidation

Beyond its use as a detector for chromatography, spectroscopy is fundamental to the de novo structural elucidation of compounds like this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure.

Mass Spectrometry (MS): As previously discussed in the context of GC-MS, mass spectrometry provides the molecular weight and a characteristic fragmentation pattern. For this compound (C₁₂H₂₀O), the molecular weight is 180.29 g/mol . oregonstate.edu The fragmentation pattern is key to identifying the 2-alkylfuran structure, with the prominent m/z 81 ion indicating the furan moiety with one attached methylene (B1212753) group, and other fragments corresponding to the loss of portions of the octyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of this compound would show characteristic signals for the protons on the furan ring and the octyl side chain. The furan protons would appear in the aromatic region (typically δ 6.0-7.5 ppm), with distinct chemical shifts and coupling patterns for the protons at the C3, C4, and C5 positions. The protons on the octyl chain would appear in the aliphatic region (typically δ 0.8-2.7 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm and the methylene group (CH₂) adjacent to the furan ring appearing as a triplet around δ 2.6 ppm.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The four carbons of the furan ring would appear in the downfield region (typically δ 105-155 ppm), with the carbon attached to the oxygen (C5) and the substituted carbon (C2) having the largest chemical shifts. The eight carbons of the octyl chain would appear in the upfield, aliphatic region (typically δ 14-35 ppm).

By integrating data from these various chromatographic and spectroscopic methods, a complete and confident characterization of this compound can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR allows for the precise mapping of atoms and their connectivity.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the three protons on the furan ring and multiple overlapping signals for the protons of the octyl chain. The protons on the furan ring are in a unique electronic environment and will appear in the aromatic region of the spectrum. The octyl chain protons will appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 (Furan) | 7.2-7.4 | Triplet (t) |

| H-4 (Furan) | 6.2-6.4 | Doublet of doublets (dd) |

| H-3 (Furan) | 5.9-6.1 | Doublet of doublets (dd) |

| α-CH₂ (Alkyl) | 2.5-2.7 | Triplet (t) |

| β-CH₂ (Alkyl) | 1.5-1.7 | Multiplet (m) |

| (CH₂)₅ (Alkyl) | 1.2-1.4 | Multiplet (m) |

| CH₃ (Alkyl) | 0.8-1.0 | Triplet (t) |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected. The four carbons of the furan ring will resonate in the downfield region characteristic of sp²-hybridized carbons, while the eight carbons of the octyl chain will appear in the upfield aliphatic region. The carbon atom attached to the oxygen (C2) and the terminal methyl group are particularly diagnostic.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Furan) | 155-158 |

| C-5 (Furan) | 140-142 |

| C-3 (Furan) | 110-112 |

| C-4 (Furan) | 104-106 |

| α-C (Alkyl) | 28-30 |

| Alkyl Chain Carbons | 22-32 |

| Terminal CH₃ | 13-15 |

Mass Spectrometry (MS) and Electron Ionization (EI) Spectra

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the analyte is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint.

The EI mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. nist.gov The molecular ion confirms the compound's molecular weight of 180.29 g/mol . nist.gov The most abundant peak in the spectrum, known as the base peak, is observed at a mass-to-charge ratio (m/z) of 81. This highly stable fragment corresponds to the furfuryl cation, formed by the cleavage of the bond between the furan ring and the octyl side chain (benzylic-type cleavage). This fragmentation is a hallmark of 2-alkylfurans. Other significant fragments arise from the sequential loss of alkyl radicals from the octyl chain.

Interactive Data Table: Major Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Structure |

| 180 | Moderate | [C₁₂H₂₀O]⁺ (Molecular Ion) |

| 82 | Moderate | Rearrangement product ion |

| 81 | 100% (Base Peak) | [C₅H₅O]⁺ (Furfuryl cation) |

| 53 | Moderate | Furan ring fragment |

| 43 | High | [C₃H₇]⁺ (Propyl cation from alkyl chain) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov Key absorptions include C-H stretching vibrations for both the aromatic furan ring and the aliphatic octyl chain. The vibrations associated with the furan ring itself, such as C=C and C-O-C stretching, are also clearly identifiable.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Furan Ring (=C-H) |

| 2955, 2925, 2855 | C-H Stretch | Alkyl Chain (-CH₃, -CH₂-) |

| ~1590, ~1500 | C=C Stretch | Furan Ring |

| ~1150, ~1010 | C-O-C Stretch | Furan Ring Ether |

| ~730 | C-H Out-of-plane Bend | Furan Ring |

Data Processing and Chemometric Analysis in Volatile Compound Profiling

In many applications, this compound is not analyzed in isolation but as one component within a complex mixture of hundreds of volatile compounds, such as the aroma profile of a food product. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) generate vast and complex datasets for these mixtures. Manually interpreting such data is often impractical. This is where data processing and chemometric analysis become indispensable.

Chemometrics employs multivariate statistical methods to extract meaningful information from large chemical datasets. Before analysis, the raw data from GC-MS (a chromatogram) undergoes preprocessing steps. These can include baseline correction to remove signal drift, noise reduction, and peak alignment to correct for slight variations in retention time between different samples.

Following preprocessing, multivariate analysis techniques are applied. Principal Component Analysis (PCA) is one of the most common exploratory techniques. PCA reduces the dimensionality of the data by transforming the original variables (e.g., abundance at each time point in the chromatogram) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the samples on the first few PCs, it is possible to visualize patterns, clusters, and outliers in the data. For example, PCA could be used to differentiate between food samples based on their volatile profiles, potentially highlighting that a compound like this compound is a key contributor to the separation between groups.

Other methods, such as Hierarchical Cluster Analysis (HCA), can be used to group samples based on the similarity of their volatile profiles, creating a dendrogram that visually represents their relationships. These statistical tools are crucial for pattern recognition, sample classification, and identifying the specific volatile markers—such as this compound—that define the characteristics of a sample.

Role and Significance of 2 Octylfuran in Non Human Systems and Material Science

Contribution to Flavor and Aroma Profiles in Non-Human Contexts

Furan (B31954) derivatives, including 2-octylfuran, are recognized for their contribution to the sensory characteristics of various products, particularly those that undergo thermal processing. Their formation is often linked to carbohydrate thermal decomposition and Maillard reactions tandfonline.comresearchgate.net.

Specific Aroma Descriptors and Olfactory Contributions

Table 1: Aroma Descriptors Associated with this compound

| Aroma Descriptor | Context / Source | References |

| Caramel-like | Maillard reaction products from mushroom hydrolysate | nih.govresearchgate.netmdpi.com |

| Creamy | Maillard reaction products (general contribution) | kosfaj.organimbiosci.orgnih.gov |

| Earthy | Maillard reaction products (general contribution) | kosfaj.organimbiosci.orgnih.gov |

| Fatty | Maillard reaction products (general contribution) | kosfaj.organimbiosci.orgnih.gov |

| Green bean | Maillard reaction products (general contribution) | kosfaj.organimbiosci.orgnih.gov |

| Meaty | Cooked meat products (oxidation of fatty acids) | kosfaj.organimbiosci.orgnih.govkoreascience.kr |

Influence on Sensory Characteristics in Food Matrices

This compound plays a role in enhancing the sensory appeal of food products. Its presence in Maillard reaction products (MRPs) derived from tilapia byproduct protein hydrolysates was noted as a flavor marker that distinguished different samples, contributing to improved flavor profiles nih.gov. Similarly, in mushroom hydrolysates, this compound was identified as a key compound positively correlated with caramel-like flavor attributes nih.govresearchgate.netmdpi.com. The compound is also listed as a flavoring agent in food categories, indicating its use in enhancing taste and aroma thegoodscentscompany.com.

Function as a Chemical Intermediate in Material Science

Beyond its sensory contributions, this compound serves as a valuable chemical intermediate in the development of advanced materials. Its furan ring structure offers versatility for various chemical transformations and polymerizations.

Building Block for Polymers and Coatings

Furan derivatives, in general, are being explored as bio-based alternatives for traditional plastics furious-project.euresearchgate.net. While direct polymerization of this compound itself into commercial polymers is not extensively detailed, its structural motifs are relevant to furan-based polymers. For instance, the synthesis of poly(3-octylfuran) has been reported, demonstrating the potential of octyl-substituted furans in creating polymers with specific electronic and material properties nih.govresearchgate.net. Furan-based dicarboxylic acids, derived from biomass, are also being investigated as monomers for bio-derived dimethacrylate resins, aiming to replace petroleum-based counterparts in applications like packaging and automotive components acs.org. The general versatility of furan derivatives suggests their potential as building blocks for novel polymers and coatings with tailored properties ontosight.aiijabbr.comresearchgate.net.

Precursor for Supramolecular Structures

The furan moiety can participate in self-assembly processes, leading to the formation of ordered supramolecular structures. Research on furan-embedded heteroarenes has demonstrated their ability to self-assemble into nanostructures like nanowires, which can influence their performance in electronic devices acs.orgnih.govntu.edu.sg. While specific studies detailing this compound's direct role as a precursor for supramolecular structures are limited in the provided search results, the broader field of furan chemistry highlights the potential for such applications due to the inherent properties of the furan ring in molecular assembly.

Ecological and Inter-Species Roles (excluding direct human biological activity)

While the provided information does not detail specific ecological or inter-species roles for this compound outside of its contribution to food aromas, the broader class of furan compounds and volatile organic compounds (VOCs) produced by microorganisms can influence plant signaling and interactions. For example, fungal volatile organic compounds (FVOCs) can trigger plant signaling pathways, affecting plant defense mechanisms frontiersin.org. Furan fatty acids, found in plants, are suggested to play a role in antioxidative processes researchgate.netresearchgate.net. However, direct evidence linking this compound to specific ecological signaling or inter-species communication in non-human systems is not present in the provided search results.

Presence in Animal Resources for Flavor Enhancement

This compound is recognized as a volatile compound that contributes to the flavor profiles of various food products, particularly those derived from animal resources or processed through thermal treatments like the Maillard reaction.

Occurrence in Food Products: Research indicates the presence of this compound in a range of food categories, suggesting its use as a flavoring agent. These include:

Meat Products: Identified as a product of Maillard reactions and fatty acid oxidation in chicken, pork, and beef researchgate.netresearchgate.netnih.govresearchgate.netkoreascience.krmdpi.com. It is noted that animal resources serve as excellent precursors for promoting meaty and roasted flavors in Maillard reaction products nih.govresearchgate.net.

Mushroom Hydrolysates: this compound is formed during the heating of mushroom hydrolysates and contributes to a caramel-like flavor researchgate.netmdpi.comresearchgate.netnih.gov.

Other Food Categories: Usage levels have been reported in dairy products, fats and oils, edible ices, confectionery, and bakery wares, underscoring its role as a flavoring agent across diverse food types thegoodscentscompany.com.

Usage Levels in Food Categories: The following table details reported usage levels of 2-octyl furan in various food categories, as compiled from industry data thegoodscentscompany.com.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products, excluding products of category 02.0 (01.0) | 1.70000 | 3.85000 |

| Fats and oils, and fat emulsions (type water-in-oil) (02.0) | 0.20000 | 0.38000 |

| Edible ices, including sherbet and sorbet (03.0) | 0.11000 | 0.68000 |

| Processed fruit (04.1) | - | - |

| Processed vegetables (incl. mushrooms & fungi, roots & tubers, pulses and legumes), and nuts & seeds (04.2) | - | - |

| Confectionery (05.0) | 2.00000 | 6.34000 |

| Chewing gum (05.3) | 0.65000 | 2.00000 |

| Cereals and cereal products, incl. flours & starches from roots & tubers, pulses & legumes, excluding bakery (06.0) | 1.40000 | 4.00000 |

| Bakery wares (07.0) | 2.38000 | 8.80000 |

| Meat and meat products, including poultry and game (08.0) | 1.00000 | 2.66000 |

| Fish and fish products, including molluscs, crustaceans and echinoderms (MCE) (09.0) | - | - |

| Eggs and egg products (10.0) | - | - |

| Sweeteners, including honey (11.0) | - | - |

| Salts, spices, soups, sauces, salads, protein products, etc. (12.0) | 0.47000 | 2.00000 |

| Foodstuffs intended for particular nutritional uses (13.0) | - | - |

| Non-alcoholic ("soft") beverages, excl. dairy products (14.1) | 0.47000 | 1.03000 |

| Alcoholic beverages, incl. alcohol-free and low-alcoholic counterparts |

*Data for alcoholic beverages was not fully available in the provided snippets.

Potential Contributions to Non-Human Chemical Ecology

Direct evidence or detailed studies on the role of this compound in non-human chemical ecology, such as in inter-species communication or defense mechanisms, are not extensively reported in the provided search results.

However, some findings hint at its presence in biological contexts that could be relevant:

Plant Defense Responses: Furans, including 2-(n-octyl)furan and trans-2-(2-pentenyl)furan, have been identified among volatile organic compounds (VOCs) emitted by grapevine genotypes in response to downy mildew infection researchgate.net. While the specific ecological function of this compound in this interaction is not detailed, the presence of furans in plant defense signaling suggests a potential, albeit unconfirmed, role in plant-pathogen interactions researchgate.net.

Related Compounds in Marine Ecology: It is important to distinguish this compound from the structurally related compound 5-octylfuran-2(5H)-one (butenolide). Butenolide has been identified as a promising antifouling agent, inhibiting the settlement of marine fouling organisms like bryozoans plos.orgfrontiersin.org. This application falls under material science and biocontrol rather than natural chemical ecology in the sense of communication or defense signaling in terrestrial or aquatic ecosystems.

Compound List:

this compound

3-Phenylfuran

2-Thiophene-carboxaldehyde

2,5-Thiophenedicarboxaldehyde

1-Octen-3-ol

(E)-2-Octen-1-ol

Geranyl acetone (B3395972)

2-Pentyl furan

2-Nonenal

Decanal

(E)-2-Decenal

Undecanal

2-Undecenal

Hexanal

Heptanal

Octanal

Nonanal

Benzaldehyde

(E)-2-Octenal

2-Nonanone

2-Ethyl-5-methylfuran

4-Methylheptan-3-ol

5-Octylfuran-2(5H)-one (Butenolide)

2-(n-octyl)furan

trans-2-(2-pentenyl)furan

Computational Chemistry and Structure Property Relationship Studies of 2 Octylfuran

Molecular Modeling and Theoretical Studies on 2-Octylfuran

Molecular modeling and theoretical studies of furan (B31954) and its derivatives utilize quantum chemical methods to investigate their electronic structure, geometry, and reactivity. While specific detailed studies focusing exclusively on this compound are not extensively published, the methodologies applied to similar furan compounds provide a clear framework for how this compound would be computationally analyzed.

Theoretical investigations on furan derivatives, such as 2-acetylfuran, often employ methods like Density Functional Theory (DFT) to construct potential energy surfaces for reactions, for instance, with hydroxyl radicals. researchgate.net Such studies calculate the energy barriers and reaction rates for different pathways, including hydrogen abstraction and OH-addition to the furan ring. researchgate.net For this compound, similar studies could elucidate its atmospheric degradation pathways or its stability under various conditions.

Quantum chemical models like the Gaussian-4 (G4) compound model are used to calculate fundamental properties of furan isomers from first principles. researchgate.net These calculations can determine parameters such as the enthalpy of formation, rotational constants, dipole moment, and vibrational frequencies. researchgate.net For this compound, these theoretical calculations would start with geometry optimization to find the most stable three-dimensional conformation of the molecule, which is crucial for determining its properties. researchgate.netdigitaloceanspaces.com The basic molecular structure and formula (C₁₂H₂₀O) serve as the input for these computational models. nist.govnist.gov

Table 1: Calculated Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Octanol/Water Partition Coefficient (logP) | 4.183 | Crippen Method chemeo.com |

| Log10 of Water Solubility (log10ws) | -8.52 mol/L | Crippen Method chemeo.com |

| McGowan's Characteristic Volume (mcvol) | 166.350 mL/mol | McGowan Method chemeo.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Furan Derivatives (excluding human-centric activities)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov These models are built by calculating molecular descriptors that encode structural, physicochemical, and electronic features of the molecules.

For furan derivatives, QSAR analyses have been successfully applied to predict their activity in various non-human-centric applications, such as their performance as fungicides, insecticides, and corrosion inhibitors.

Fungicidal Activity : QSAR studies on 2,5-disubstituted-1,3,4-thiadiazole derivatives containing a furan moiety have been used to model their effectiveness against plant pathogens like Phytophthora infestans. researchgate.net The models are generated using quantum mechanical methods (DFT) to optimize the molecular structures and calculate various descriptors. researchgate.net

Insecticidal Activity : A computational study on furan-2(5H)-one derivatives developed a QSAR model to predict their insecticidal activity against the aphid Aphis craccivora. researchgate.net The model was generated using Genetic Function Approximation (GFA) and validated to ensure its robustness. researchgate.net

Antimicrobial Activity : The antimicrobial effects of furan-3-carboxamides against microorganisms like yeast, fungi, bacteria, and alga have been investigated using QSAR. nih.gov These studies aim to find correlations between physicochemical parameters and the observed antimicrobial activity. nih.gov

Corrosion Inhibition : QSPR models have been developed for furan derivatives to analyze their properties as corrosion inhibitors for mild steel. digitaloceanspaces.com These models correlate the inhibition efficiency with a range of calculated electronic properties. digitaloceanspaces.com

The development of these models relies on a variety of molecular descriptors. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Furan Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Electronegativity, Hardness digitaloceanspaces.com | Describes the molecule's ability to participate in electronic interactions, such as donating or accepting electrons. digitaloceanspaces.com |

| Topological | Molecular Connectivity Index (MLI) nih.gov | Quantifies molecular shape, size, and branching. |

| Physicochemical | logP (hydrophobicity), Molar Refractivity (MR) nih.gov | Relates to the compound's transport and interaction with biological or chemical systems. nih.gov |

| Quantum Chemical | Total Energy, Back-Donation Energy (ΔEB-D) digitaloceanspaces.com | Provides precise information on the molecule's stability and interaction energies. digitaloceanspaces.com |

Prediction of Spectroscopic Data and Chromatographic Behavior

Computational methods are increasingly used to predict spectroscopic and chromatographic data, aiding in the identification and characterization of unknown compounds.

Prediction of Spectroscopic Data

NMR Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net DFT methods, such as B3LYP, M06-2X, and specialized functionals like WP04, are employed along with appropriate basis sets (e.g., 6-31G(d), 6-311++G(2d,p)) to calculate NMR shielding tensors, which are then converted to chemical shifts. github.ioresearchgate.net For accurate predictions that match experimental results, it is often necessary to account for solvent effects using models like the Polarizable Continuum Model (PCM). github.ioresearchgate.net Online tools and software packages are available that can predict the NMR spectrum of a given molecule, such as this compound. thegoodscentscompany.com

Mass Spectrometry (MS) : Computational tools can predict the electron ionization (EI) mass spectra of small molecules. Programs like CFM-ID (Competitive Fragmentation Modeling-ID) predict MS/MS spectra by modeling the fragmentation pathways of a parent ion at different collision energies. wishartlab.com This allows for the generation of a theoretical mass spectrum, including the mass-to-charge ratio (m/z) and relative intensity of fragment ions, which can be compared to experimental data, such as that available in the NIST database for 2-n-octylfuran. nist.govwishartlab.com

Prediction of Chromatographic Behavior

The retention behavior of a compound in gas chromatography (GC) is often quantified by its retention index (RI). QSRR (Quantitative Structure-Retention Relationship) models can be developed to predict these indices based on molecular descriptors. This is particularly useful for identifying compounds in complex mixtures where authentic standards are not available.

For this compound, calculated non-polar and polar retention indices are available in databases. chemeo.com These values are derived from models that correlate structural features with GC retention times on different stationary phases. The prediction of such parameters is crucial for analytical method development for furan derivatives in various matrices. nih.govnih.gov

Table 3: Predicted Chromatographic and Spectroscopic Data for this compound

| Data Type | Predicted Value/Fragment | Source/Method |

|---|---|---|

| Non-polar Retention Index (rinpol) | 1281 - 1297 | NIST Webbook chemeo.com |

| Polar Retention Index (ripol) | 1519 - 1530 | NIST Webbook chemeo.com |

| Major Mass Spectrum Fragment (m/z) | 81 | Experimental data from NIST, target for prediction models nist.gov |

| Major Mass Spectrum Fragment (m/z) | 180 (Molecular Ion) | Experimental data from NIST, target for prediction models nist.gov |

Future Directions and Emerging Research Avenues for 2 Octylfuran Studies

Development of Novel Synthetic Routes

The future of 2-octylfuran synthesis lies in the development of more efficient, sustainable, and atom-economical methods. While traditional syntheses exist, emerging research focuses on catalytic processes that minimize waste and energy consumption. A promising approach involves the direct C-H activation and coupling of furan (B31954) with octene or related precursors. acs.org Palladium-catalyzed oxidative coupling of 2-alkylfurans with olefins has been shown to produce difurylalkanes, and tuning the reaction solvent can influence the product outcome. acs.org

Another avenue is the acid-catalyzed cascade reaction of 2-alkylfurans with α,β-unsaturated ketones, offering a shortcut to complex substituted furans. acs.org Research into Brønsted acid-catalyzed reductions of furans using silanes also presents a novel strategy for creating furan derivatives under mild conditions. acs.org The synthesis of 2-alkylfurans from biomass-derived platform chemicals is a particularly significant area of research. nih.gov For instance, methods for preparing alkylfurans from furfural (B47365) or 5-alkylfurfural, which are derived from non-food biomass, are being developed. nih.govgoogle.com These routes often involve hydroxyalkylation/alkylation (HAA) or reactions with anilines to form imines, which are then reduced. nih.govgoogle.com

Future synthetic strategies will likely leverage flow chemistry and novel catalytic systems to improve yield, selectivity, and scalability. The development of methods that can be applied to a range of 2-alkylfurans is crucial for creating tailored molecules for specific applications. rsc.org

Table 1: Selected Novel Synthetic Approaches for Alkylfurans

| Synthetic Method | Precursors | Catalyst/Reagents | Key Feature | Citation |

|---|---|---|---|---|

| Catalytic C-C Coupling | 2-Alkylfurans, Ketones | Perfluorinated sulfonic acid, Thiol promotor | Produces high-performance base oils in neat conditions. | rsc.org |

| Furan Oxidation/Ring Opening | 2-Alkylfurans | Sodium chlorite (B76162) (NaClO₂) in acidic solution | Efficiently converts 2-alkylfurans to 4-oxo-2-alkenoic acids. | thieme-connect.comthieme-connect.com |

| Modular Furan Synthesis | Propargyl alcohols, Acid chlorides | Palladium/copper co-catalyst | Allows for the programmable introduction of multiple different substituents. | nih.gov |

| Vilsmeier-Haack Reaction | Acetonylacetone | Vilsmeier reagent (POCl₃/DMF) | A mild method for producing formylated furan derivatives. | tandfonline.comtandfonline.com |

| Palladium-Catalyzed C-H Activation | 2-Alkylfurans, Olefins | Palladium(II) acetate | Solvent-dependent reaction course allows selective synthesis of different coupled products. | acs.org |

Advanced Analytical Techniques for Trace Analysis

As this compound finds applications in areas like food flavor and as a potential biomarker, the need for highly sensitive and selective analytical methods for its detection at trace levels becomes paramount. mdpi.com Current research focuses on enhancing existing techniques and developing new ones capable of quantifying this compound in complex matrices.

Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile furan derivatives in food and environmental samples. mdpi.comscispace.com Future advancements will likely involve the development of novel SPME fiber coatings with higher affinity for alkylfurans, improving extraction efficiency and lowering detection limits. For instance, methods for analyzing furan derivatives in food have achieved limits of detection (LOD) in the range of 0.018 to 0.035 ng/g. mdpi.com

For ultra-trace analysis, techniques such as GC coupled with tandem mass spectrometry (GC-MS/MS) are being employed. uzh.ch These methods offer superior specificity by monitoring specific precursor-to-product ion transitions, which is crucial for minimizing matrix interferences. uzh.ch A method for detecting furan in exhaled air using SPME-GC-MS/MS achieved a limit of quantitation of 0.06 ng/L. uzh.ch Furthermore, high-performance liquid chromatography (HPLC) with UV detection has been successfully used for analyzing furanic compounds in oils, with detection limits as low as 1 part-per-billion (ppb). nih.govresearchgate.net The development of greener analytical methods, such as using water for extraction, is also a key research direction. nih.govresearchgate.net

Table 2: Advanced Analytical Techniques for Furan Derivatives

| Technique | Sample Matrix | Key Features | Limit of Detection/Quantitation | Citation |

|---|---|---|---|---|

| SPME-GC-MS/MS | Food, Juice, Meat | High selectivity for volatile furans, separates isomers. | LOD: 0.018–0.035 ng/g | mdpi.com |

| SPME-GC-MS/MS | Exhaled Air | Automated SPME, high precision for VOC analysis. | LOQ: 0.06 ng/L | uzh.ch |

| HPLC-UV | Transformer/Rectifier Oils | Water extraction (green chemistry), low cost, reliable. | LOD: 1 ppb (v/v) | nih.govresearchgate.net |

Exploration of Furanoid-Based Materials

Furan derivatives are valuable building blocks for creating sustainable polymers and materials from renewable resources. numberanalytics.comresearchgate.net Future research will increasingly focus on incorporating this compound into macromolecular structures to create materials with tailored properties. The long octyl chain can impart specific characteristics, such as increased hydrophobicity, flexibility, and solubility in nonpolar solvents, making it a desirable monomer.

One emerging application is in the synthesis of high-performance renewable lubricants. rsc.org Research has demonstrated that 2-alkylfurans can be catalytically converted into lubricant base oils with properties that can compete with or surpass commercial synthetic oils. nih.govrsc.org The structure of these lubricants can be tuned by varying the alkyl chain length of the furan precursor. nih.gov

Furthermore, furan-based polymers are being investigated for a range of applications, from resins and adhesives to advanced materials for organic electronics. ontosight.aialgoreducation.comrsc.org The development of polymers from 2,2'-bifuran (B1329537) structures and the use of furan-based polymers in organic solar cells are active areas of research. rsc.orgoulu.fi The reversible nature of the Diels-Alder reaction involving the furan ring allows for the design of self-healing polymers and dynamic materials, a key topic for future exploration. researchgate.net The electropolymerization of oligofurans to create conducting polymers is another promising frontier. researchgate.net The inclusion of the octyl group from this compound could enhance the processability and performance of these advanced materials. researchgate.net

Elucidation of Complex Formation Pathways in Natural Systems

This compound has been identified as a volatile organic compound (VOC) in various food systems, often contributing to specific aroma profiles. mdpi.com Understanding its formation pathways is crucial for controlling flavor development during food processing and for identifying its potential precursors in natural products.

The primary pathways for furan formation in general include the thermal degradation of carbohydrates (e.g., Maillard reaction), the breakdown of certain amino acids, and the oxidation of ascorbic acid. nih.govd-nb.info However, for long-chain alkylfurans like this compound, the most probable formation route is through the oxidation of polyunsaturated fatty acids (PUFAs). nih.govencyclopedia.pub During thermal processing, long-chain fatty acids, such as linoleic and α-linolenic acid, degrade into various intermediates. encyclopedia.pub It is hypothesized that specific hydroperoxides and alkenals derived from C18 or longer fatty acids undergo cyclization and subsequent dehydration to form this compound. Research has identified intermediates like 4-hydroxy-2-butenal in the formation of furan from PUFA degradation. encyclopedia.pub

Future studies will likely employ isotopic labeling (e.g., using ¹³C-labeled fatty acids) to definitively trace the carbon atoms from the precursor to the final this compound molecule. This will elucidate the precise mechanisms and key intermediates involved, providing valuable insights for the food and flavor industries. nih.gov

Application of Artificial Intelligence and Machine Learning in Furan Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate research and development in chemistry. beilstein-journals.org For this compound and furan chemistry in general, these computational approaches offer significant potential.

One of the most promising applications is in the optimization of synthetic reactions. beilstein-journals.org ML algorithms can analyze data from a small number of initial experiments to predict optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. beilstein-journals.orgduke.edu This approach, known as active learning, can drastically reduce the time and resources required for process development compared to traditional one-variable-at-a-time methods. duke.educhemrxiv.org

ML is also being used to predict the properties and behavior of molecules. nih.govacs.org For instance, computational models can predict physical properties like boiling points or assess the likelihood of a furan-containing molecule to be bioactivated through specific metabolic pathways. nih.govacs.org Reactive molecular dynamics simulations can model complex processes like the polymerization of furan resins, predicting the evolution of material properties. digitellinc.com As datasets on furan derivatives grow, ML models will become increasingly accurate, enabling the in silico design of novel furan-based materials and molecules with desired characteristics before they are ever synthesized in the lab.

Interdisciplinary Research on Volatile Organic Compounds (VOCs)

This compound is a volatile organic compound (VOC) with a presence in diverse fields, necessitating interdisciplinary research to fully understand its impact and potential. mdpi.comuzh.ch Its role as a flavor compound, a potential environmental marker, and a possible biomarker in breath analysis places it at the intersection of food science, analytical chemistry, environmental science, and medicine.

In food science, research has identified this compound as a compound contributing to caramel-like flavors in Maillard reaction products. mdpi.com Future work will involve sensory analysis panels working alongside analytical chemists to correlate the concentration of this compound with specific flavor attributes in a wide range of thermally processed foods.

As a VOC, this compound can be released into the atmosphere from various sources. Environmental scientists and chemists can collaborate to develop methods for its detection in air and water, study its atmospheric chemistry, and assess its environmental fate. Furthermore, the detection of specific VOCs in exhaled breath is a growing field for non-invasive disease diagnosis. uzh.ch While research on furan itself as a breath biomarker exists, future interdisciplinary studies involving clinicians and analytical scientists could investigate whether this compound or other alkylfurans could serve as markers for specific metabolic states or diseases, given their origin from lipid peroxidation. uzh.ch

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-octylfuran in academic research?

- Methodological Answer : Synthesis typically involves alkylation of furan derivatives or catalytic hydrogenation of precursors. Characterization requires spectroscopic techniques (e.g., NMR, GC-MS) and chromatographic purity validation. For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm structure. Experimental protocols must be detailed in the main text or supplementary materials to ensure reproducibility, with literature citations for known compounds .

Q. How are occupational exposure limits (OELs) for this compound determined given limited toxicity data?

- Methodological Answer : OELs (1 ppbv time-weighted average) are extrapolated from surrogate compounds like furan, using hazard threshold-based frameworks (HTFOEL). Researchers should adopt tiered risk-assessment approaches: (1) review existing data for structural analogs, (2) apply safety factors for interspecies variability, and (3) validate models with in vitro assays (e.g., cytotoxicity screening) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is optimal due to its volatility. For trace analysis, use headspace solid-phase microextraction (HS-SPME) for preconcentration. Calibration curves must include internal standards (e.g., deuterated analogs) to correct for matrix effects. Method validation should follow ICH guidelines for precision, accuracy, and detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Systematic meta-analysis is advised: (1) compile datasets from peer-reviewed sources, (2) identify outliers using statistical tools (e.g., Grubbs’ test), (3) validate discrepancies via replicated measurements under controlled conditions (e.g., standardized temperature/purity protocols). Cross-reference with authoritative databases like NIST Chemistry WebBook for validation .

Q. What experimental designs are suitable for investigating this compound’s reactivity in catalytic systems?

- Methodological Answer : Employ a factorial design to test variables (e.g., catalyst loading, solvent polarity). Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates. Kinetic studies should integrate Arrhenius plots to determine activation energies. Data interpretation must distinguish between thermodynamic and kinetic control mechanisms .

Q. How should researchers address the lack of in vivo toxicity data for this compound in risk assessment?

- Methodological Answer : Adopt a read-across strategy using quantitative structure-activity relationship (QSAR) models. Prioritize analogs with similar substituents (e.g., 2-pentylfuran). Validate predictions with alternative models (e.g., zebrafish embryos for developmental toxicity). Publish negative results to fill data gaps and refine predictive algorithms .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound exposure studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. For low-dose extrapolation, apply benchmark dose (BMD) modeling with Bayesian confidence intervals. Sensitivity analysis should assess the impact of assay variability on risk estimates .

Guidance for Research Design and Reporting

- Data Integrity : Report raw data in supplementary materials, including chromatograms, spectra, and statistical outputs. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Ethical Compliance : For studies involving human subjects, document IRB approvals and informed consent protocols. Disclose conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.